molecular formula C11H8ClN3 B1597918 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 51626-33-6

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1597918
CAS RN: 51626-33-6
M. Wt: 217.65 g/mol
InChI Key: MWXQWRGAGVHIDR-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5-CMP) is a versatile organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, with a five-membered ring containing one nitrogen and two carbon atoms, and a three-membered ring containing one nitrogen and one carbon atom. 5-CMP has been extensively studied in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.

Scientific Research Applications

1. Synthesis of New Pyrazole Derivatives

  • Application Summary: The compound is used in the synthesis of new pyrazole derivatives .
  • Methods of Application: The compound was prepared in a series of syntheses to produce new pyrazole derivatives. Its crystal structure was determined by the X-ray diffraction method .
  • Results: The crystal structure of the compound was successfully determined. The molecule is linked to its neighbor by two directionally specific C–H···O interactions .

2. Synthesis of Anticonvulsant Derivatives

  • Application Summary: The compound is used in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with potential anticonvulsant properties .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results: The results or outcomes of this application are not provided in the source .

3. Corrosion Inhibition

  • Application Summary: The compound, also known as CMPPC, is used to study its corrosion protection properties for mild steel in hydrochloric acid .
  • Methods of Application: The compound’s corrosion inhibition capacity was studied using mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations .
  • Results: The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor . The molecule behaves like a mixed-type inhibitor .

4. Synthesis of Hydrazone and Thiosemicarbazone Derivatives

  • Application Summary: The compound may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone and N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone .
  • Methods of Application: The specific methods of synthesis are not provided in the sources .
  • Results: The results or outcomes of this application are not provided in the sources .

5. Synthesis of Hydrazone Derivatives

  • Application Summary: The compound may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .
  • Methods of Application: The specific methods of synthesis are not provided in the sources .
  • Results: The results or outcomes of this application are not provided in the sources .

6. Synthesis of Thiosemicarbazone Derivatives

  • Application Summary: The compound may be employed as a starting material for the synthesis of N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone .
  • Methods of Application: The specific methods of synthesis are not provided in the sources .
  • Results: The results or outcomes of this application are not provided in the sources .

properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-8-10(7-13)11(12)15(14-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXQWRGAGVHIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372739
Record name 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

51626-33-6
Record name 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AMK El-Dean, RM Zaki, SM Radwan… - Eur. Chem …, 2017 - pdfs.semanticscholar.org
… 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4carbonitrile compound (1) by the reaction of thiourea in ethanol and with other moieties to obtain 5-mercapto-Nphenylpyrazole-4-carbonitrile (…
Number of citations: 18 pdfs.semanticscholar.org
EDAM Kamal, RM Zaki, AY Abdulrazzaq - Биоорганическая химия, 2015 - elibrary.ru
… The pyrazole aldehyde oxime (III) was dehydrated using acetic anhydride into the corresponding 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbonitrile derivative (IV). 15 12 14 12 34 …
Number of citations: 4 elibrary.ru
N Haider, AR Farghaly, N Al-Mekhlafi… - Journal of Chemical …, 2005 - journals.sagepub.com
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (1) was converted, via the oxime 2, into the chloronitrile 3. Treatment of compound 3 with methyl thioglycolate gave the …
Number of citations: 11 journals.sagepub.com
RM Zaki, YA El-Ossaily, AA Geies - Medicinal Chemistry Research, 2016 - Springer
5-Chloro-3-methyl-1-phenylpyrazole-4-carbonitrile 3 was reacted with selenium in the presence of sodium borohydride and chloroacetamide to afford selanyl acetamide 5, which …
Number of citations: 8 link.springer.com
RM Zaki, AMK El-Dean, SM Radwan… - Journal of the Brazilian …, 2018 - SciELO Brasil
… All attempts to displace the chloride ion by the thiol group in the previously prepared 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1) by the reaction with thiourea in ethanol, …
Number of citations: 22 www.scielo.br
RM Zaki, AF Saber, AMK El-Dean… - ARKIVOC: Online Journal …, 2020 - arkat-usa.org
… The pyrazole aldehyde oxime 30 was dehydrated using acetic anhydride into the corresponding 5-chloro-3methyl-1-phenyl-1H- pyrazole-4-carbonitrile (31). All attempts to synthesize …
Number of citations: 5 www.arkat-usa.org
AEDH Sayed, RM Zaki, AMK El-Dean, AY Abdulrazzaq - Toxicology reports, 2015 - Elsevier
… The latter compound was dehydrated using acetic anhydride into the corresponding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivative (4) [29]. …
Number of citations: 25 www.sciencedirect.com
ME Elshobary, RA El-Shenody, M Ashour, HM Zabed… - Food Bioscience, 2020 - Elsevier
A coccoid green microalga, namely Chlorococcum minutum NIOF17/002, was isolated from the Delta region of Egypt, and further extracted with solvents both sequentially and …
Number of citations: 61 www.sciencedirect.com

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